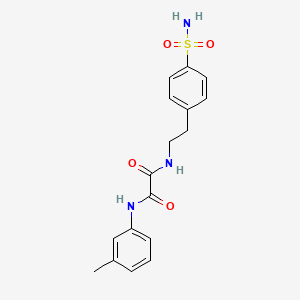

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-12-3-2-4-14(11-12)20-17(22)16(21)19-10-9-13-5-7-15(8-6-13)25(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZJUGNIRJIYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Oxalyl Chloride-Mediated Coupling

The most common approach involves sequential coupling of 4-sulfamoylphenethylamine with oxalyl chloride followed by m-toluidine. In the first step, oxalyl chloride reacts with 4-sulfamoylphenethylamine in anhydrous dichloromethane at 0–5°C to form the mono-acyl chloride intermediate. Excess oxalyl chloride is removed under reduced pressure, and the intermediate is reacted with m-toluidine in the presence of a tertiary amine base (e.g., triethylamine) to form the oxalamide bond.

Key Parameters :

Carbodiimide-Assisted Direct Coupling

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid for coupling with 4-sulfamoylphenethylamine and m-toluidine. This method avoids handling corrosive oxalyl chloride and improves atom economy.

Reaction Conditions :

- Molar Ratio : 1:1:1 (oxalic acid : 4-sulfamoylphenethylamine : m-toluidine).

- Solvent : Dimethylformamide (DMF) at 25°C for 24 hours.

- Yield : 58–63% after recrystallization from ethanol/water.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic amidation reactions.

Process Overview :

- Step 1 : 4-Sulfamoylphenethylamine (1.0 M in THF) and oxalyl chloride (1.05 equiv) are pumped into a micromixer at 5°C.

- Step 2 : The intermediate is mixed with m-toluidine (1.1 equiv) and triethylamine (2.2 equiv) in a tubular reactor (50°C, 30 min residence time).

- Purification : In-line liquid-liquid extraction removes triethylamine hydrochloride, followed by crystallization in a falling-film evaporator.

Advantages :

- Throughput : 5–10 kg/hr.

- Purity : ≥99.5% by HPLC.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Oxalyl Chloride | ClCOCOCl, CH₂Cl₂, 0–5°C | 68–72 | 99.2 | High reproducibility |

| EDC/HOBt | EDC, HOBt, DMF, 25°C | 58–63 | 98.5 | Avoids corrosive reagents |

| Continuous Flow | THF, triethylamine, 50°C | 75–80 | 99.5 | Scalability for industrial use |

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted amines and dimeric byproducts. Fractions are analyzed by TLC (Rf = 0.4).

Recrystallization

Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction. Purity is confirmed by:

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 65:35).

- NMR : δ 8.2 (s, 1H, SO₂NH₂), δ 7.8–7.1 (m, 11H, aromatic).

Challenges and Optimization

Byproduct Formation

Dimerization of 4-sulfamoylphenethylamine occurs at elevated temperatures (>20°C), reducing yields by 15–20%. Mitigation strategies include:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Alternatives like THF/water biphasic systems improve extraction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxalamide group into amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Could be used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structurally and functionally related oxalamides, emphasizing substituent effects, synthesis efficiency, and biological or industrial relevance.

Structural Analogues in Enzyme Inhibition

Compounds with methoxyphenethyl or halogenated aryl groups (e.g., N1-(4-methoxyphenethyl)-N2-(3-chlorophenyl)oxalamide , N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide ) exhibit potent inhibition of cytochrome P450 4F11 (CYP4F11) and stearoyl-CoA desaturase (SCD). Key findings include:

- Key Trends :

Antiviral Oxalamides

Compounds targeting HIV entry (e.g., N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide ) demonstrate submicromolar potency by blocking CD4-binding sites. Representative examples:

- Key Trends :

Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) is a commercially approved umami flavor compound (Savorymyx® UM33). Highlights include:

- Regulatory Status: Approved globally (FEMA 4233) as a monosodium glutamate (MSG) replacement .

- Structure-Activity : Dimethoxybenzyl and pyridinylethyl groups mimic glutamate’s binding to TAS1R1/TAS1R3 receptors .

- Safety: No significant CYP inhibition (<50% at 10 µM) .

Antimicrobial Oxalamides

Isoindoline-dione derivatives (e.g., GMC-1 , GMC-3 ) show broad-spectrum activity against Gram-positive bacteria:

| Compound (ID) | Substituents (N1/N2) | MIC (µg/mL) |

|---|---|---|

| GMC-1 | 4-Br-Ph/Isoindoline-dione | 8–16 |

| GMC-3 | 4-Cl-Ph/Isoindoline-dione | 4–8 |

Critical Analysis of N1-(4-Sulfamoylphenethyl)-N2-(m-Tolyl)oxalamide

While direct data on this compound is absent, inferences can be drawn:

Biological Activity

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which include a sulfonamide group and aromatic rings. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is , with a molecular weight of approximately 350.45 g/mol. The compound features:

- Oxalamide linkage : A central oxalamide group connecting two aromatic moieties.

- Sulfonamide group : Known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide typically involves the following steps:

- Formation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Amidation Reaction : The oxalyl chloride is reacted with 4-sulfamoylphenethylamine and m-toluidine under controlled conditions to yield the desired oxalamide.

This multi-step synthesis can be optimized for yield and purity, often employing automated reactors and advanced purification techniques in industrial settings.

The biological activity of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For example, if the compound exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cellular membranes.

Comparative Analysis

To better understand the potential of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N1-(4-sulfamoylphenethyl)-N2-(p-tolyl)oxalamide | Similar sulfonamide and oxalamide structure | Antimicrobial properties |

| N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamide | Different positioning of the aromatic group | Enzyme inhibition potential |

This table illustrates how variations in structure can influence biological activity, highlighting the importance of structural specificity in drug design.

Applications in Medicine and Industry

The potential applications of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide are diverse:

- Medicinal Chemistry : Investigated for therapeutic uses, particularly as an anti-inflammatory or antimicrobial agent.

- Biochemical Research : Used as a probe in biochemical assays to study enzyme activity.

- Material Science : Potentially utilized in developing new materials with specific chemical properties due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.